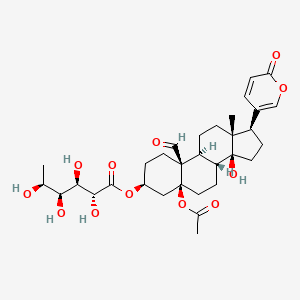

Lanceotoxin A

Description

This compound has been reported in Kalanchoe lanceolata with data available.

Structure

3D Structure

Properties

CAS No. |

93771-82-5 |

|---|---|

Molecular Formula |

C32H44O12 |

Molecular Weight |

620.7 g/mol |

IUPAC Name |

[(3S,5S,8R,9S,10S,13R,14S,17R)-5-acetyloxy-10-formyl-14-hydroxy-13-methyl-17-(6-oxopyran-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (2R,3R,4S,5S)-2,3,4,5-tetrahydroxyhexanoate |

InChI |

InChI=1S/C32H44O12/c1-17(34)25(37)26(38)27(39)28(40)43-20-6-11-30(16-33)22-7-10-29(3)21(19-4-5-24(36)42-15-19)9-13-32(29,41)23(22)8-12-31(30,14-20)44-18(2)35/h4-5,15-17,20-23,25-27,34,37-39,41H,6-14H2,1-3H3/t17-,20-,21+,22-,23+,25-,26+,27+,29+,30-,31-,32-/m0/s1 |

InChI Key |

IDZGCABQJKWSHL-GSMIIGJLSA-N |

Isomeric SMILES |

C[C@@H]([C@@H]([C@H]([C@H](C(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@@]4([C@H](CC[C@@]4([C@@H]3CC[C@@]2(C1)OC(=O)C)O)C5=COC(=O)C=C5)C)C=O)O)O)O)O |

Canonical SMILES |

CC(C(C(C(C(=O)OC1CCC2(C3CCC4(C(CCC4(C3CCC2(C1)OC(=O)C)O)C5=COC(=O)C=C5)C)C=O)O)O)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Lanceotoxin A; |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Lanceotoxin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanceotoxin A, a novel bufadienolide, was first isolated from the leaves of Kalanchoe lanceolata. This technical guide provides a comprehensive overview of its discovery, isolation, and initial characterization. It includes detailed experimental protocols, quantitative data summaries, and visualizations of the experimental workflow. The information is intended to serve as a foundational resource for researchers interested in the further study and potential therapeutic development of this class of compounds.

Discovery and Sourcing

This compound, along with its counterpart Lanceotoxin B, was identified and isolated from the leaves of Kalanchoe lanceolata (Forssk.) Pers.[1]. This plant is known to be a source of cumulative bufadienolides, which are cardiotoxic steroids that can cause a paralytic condition in livestock known as "krimpsiekte"[2]. The discovery of these compounds was the result of research into the toxic principles of plants from the Crassulaceae family.

Physicochemical Properties of this compound

Initial characterization of this compound has provided some key physicochemical data.

| Property | Value | Reference |

| Molecular Weight | 620.28 g/mol | |

| LogP | -0.21 | |

| Polar Surface Area | 153.43 Ų | |

| Hydrogen Bond Donors | 5 | |

| Hydrogen Bond Acceptors | 12 | |

| Rotatable Bonds | 2 |

Experimental Protocols

Isolation and Purification of this compound

The following protocol is based on the methods described for the isolation of bufadienolides from Kalanchoe species.

Objective: To isolate and purify this compound from the leaves of Kalanchoe lanceolata.

Materials:

-

Fresh leaves of Kalanchoe lanceolata

-

Methanol (MeOH)

-

Water (H₂O)

-

Lead acetate

-

Hydrogen sulfide (H₂S)

-

Chloroform (CHCl₃)

-

Silica gel for column chromatography

-

High-Performance Liquid Chromatography (HPLC) system

-

Appropriate solvents for chromatography (e.g., chloroform-methanol gradients)

Procedure:

-

Extraction:

-

Air-dry the freshly collected leaves of Kalanchoe lanceolata.

-

Grind the dried leaves into a fine powder.

-

Extract the powdered leaves exhaustively with 80% methanol in water at room temperature.

-

Concentrate the resulting extract under reduced pressure to yield a crude extract.

-

-

Preliminary Purification:

-

Dissolve the crude extract in water.

-

Treat the aqueous solution with a solution of lead acetate to precipitate tannins and other impurities.

-

Filter the mixture to remove the precipitate.

-

Bubble hydrogen sulfide gas through the filtrate to precipitate excess lead as lead sulfide.

-

Filter the solution to remove the lead sulfide precipitate.

-

Concentrate the clarified filtrate under reduced pressure.

-

-

Solvent Partitioning:

-

Partition the concentrated aqueous extract with chloroform.

-

Separate the chloroform layer, which will contain the less polar bufadienolides, including this compound.

-

Dry the chloroform extract over anhydrous sodium sulfate and concentrate it under reduced pressure.

-

-

Chromatographic Separation:

-

Subject the crude chloroform extract to column chromatography on silica gel.

-

Elute the column with a gradient of chloroform and methanol.

-

Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing bufadienolides.

-

Combine fractions containing compounds with similar TLC profiles.

-

-

Final Purification:

-

Further purify the fractions containing this compound using preparative High-Performance Liquid Chromatography (HPLC).

-

Use a suitable column (e.g., C18) and a mobile phase optimized for the separation of bufadienolides.

-

Collect the pure this compound as it elutes from the column.

-

-

Structure Elucidation:

-

The structure of the isolated this compound was determined using high-field ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and by correlation with known hellebrigenin derivatives[1].

-

In Vitro Cytotoxicity Assay

The following protocol is based on the methods used to determine the cytotoxicity of this compound on myocardial (H9c2) and neuroblastoma (Neuro-2a) cell lines.

Objective: To determine the cytotoxic effects of this compound on H9c2 and Neuro-2a cells.

Materials:

-

H9c2 and Neuro-2a cell lines

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal bovine serum (FBS)

-

Penicillin-streptomycin solution

-

This compound

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Cell Culture:

-

Culture H9c2 and Neuro-2a cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Maintain the cells in a humidified atmosphere with 5% CO₂ at 37°C.

-

-

Cell Seeding:

-

Trypsinize the cells and seed them into 96-well plates at a density of 1 x 10⁴ cells per well.

-

Allow the cells to adhere and grow for 24 hours.

-

-

Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to various concentrations in the culture medium.

-

After 24 hours of cell growth, replace the medium with fresh medium containing different concentrations of this compound.

-

Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a negative control (untreated cells).

-

-

MTT Assay:

-

After the desired incubation period (e.g., 24, 48, or 72 hours), add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plates for 4 hours at 37°C to allow the formation of formazan crystals.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of this compound compared to the untreated control.

-

Determine the half-maximal effective concentration (EC₅₀) by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

-

Quantitative Data

Cytotoxicity of Lanceotoxin B

While specific EC₅₀ values for this compound were not found in the provided search results, the following data for the closely related Lanceotoxin B on Neuro-2a cells is available.

| Cell Line | Exposure Time | EC₅₀ (µM) | Reference |

| Neuro-2a | 24 h | 5.5 | |

| Neuro-2a | 48 h | 4.4 | |

| Neuro-2a | 72 h | 4.4 |

Visualizations

Experimental Workflow for Isolation and Purification

References

Lanceotoxin A from Kalanchoe lanceolata: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanceotoxin A, a potent bufadienolide isolated from the medicinal plant Kalanchoe lanceolata, has garnered significant interest within the scientific community for its pronounced cytotoxic and cardiotonic properties. This technical guide provides a comprehensive overview of this compound, focusing on its chemical characteristics, biological activity, and the underlying molecular mechanisms of action. Detailed experimental protocols for its isolation and characterization, alongside quantitative data on its biological efficacy, are presented to facilitate further research and drug development endeavors.

Introduction

Kalanchoe lanceolata, a succulent plant belonging to the Crassulaceae family, has a history of use in traditional medicine.[1] Phytochemical investigations have revealed that its biological activity can be largely attributed to a class of C24 steroids known as bufadienolides.[2][3] Among these, this compound stands out as a key bioactive constituent. Structurally, this compound is a 5-O-acetylhellebrigenin glycoside, a complex molecule with a steroid backbone linked to a sugar moiety.[4] Its primary mechanism of action involves the specific inhibition of the Na+/K+-ATPase enzyme, a critical transmembrane protein responsible for maintaining cellular ion gradients.[4] This inhibition triggers a cascade of downstream signaling events, ultimately leading to apoptosis in cancer cells and exerting cardiotonic effects. This document serves as a technical resource, consolidating the current knowledge on this compound to support its exploration as a potential therapeutic agent.

Physicochemical Properties of this compound

This compound possesses a complex chemical structure that dictates its biological activity. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃₂H₄₄O₁₂ | [4] |

| Molecular Weight | 620.7 g/mol | [4] |

| IUPAC Name | [(3S,5S,8R,9S,10S,13R,14S,17R)-5-acetyloxy-10-formyl-14-hydroxy-13-methyl-17-(6-oxopyran-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (2R,3R,4S,5S)-2,3,4,5-tetrahydroxyhexanoate |

Experimental Protocols

Isolation and Purification of this compound from Kalanchoe lanceolata

The following protocol outlines a general procedure for the extraction and isolation of bufadienolides from Kalanchoe species, which can be adapted for the specific purification of this compound.

Materials:

-

Dried and powdered aerial parts of Kalanchoe lanceolata

-

Methanol (MeOH)

-

Chloroform (CHCl₃)

-

n-Butanol (n-BuOH)

-

Silica gel for column chromatography

-

Sephadex LH-20

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

-

Extraction:

-

Macerate the dried, powdered plant material in methanol at room temperature for 72 hours.

-

Filter the extract and concentrate it under reduced pressure to obtain a crude methanol extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in water and sequentially partition with chloroform and n-butanol.

-

The bufadienolides, including this compound, are typically enriched in the chloroform and n-butanol fractions.

-

-

Chromatographic Purification:

-

Subject the bioactive fractions to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.

-

Monitor the fractions using Thin Layer Chromatography (TLC) and pool fractions containing compounds with similar Rf values.

-

Further purify the enriched fractions using Sephadex LH-20 column chromatography with methanol as the eluent.

-

Final purification is achieved by preparative HPLC on a C18 column with a suitable mobile phase, such as a methanol-water or acetonitrile-water gradient.

-

Characterization of this compound

The structure of the isolated this compound is confirmed through spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded to elucidate the chemical structure, including the stereochemistry of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition.

Na+/K+-ATPase Inhibition Assay

The inhibitory activity of this compound against Na+/K+-ATPase can be determined using a colorimetric assay that measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

Materials:

-

Purified Na+/K+-ATPase enzyme (e.g., from porcine kidney)

-

ATP (Adenosine 5'-triphosphate)

-

Assay buffer (e.g., Tris-HCl with MgCl₂, KCl, and NaCl)

-

This compound at various concentrations

-

Malachite green reagent for phosphate detection

-

Microplate reader

Procedure:

-

Pre-incubate the Na+/K+-ATPase enzyme with varying concentrations of this compound in the assay buffer.

-

Initiate the enzymatic reaction by adding ATP.

-

Incubate the reaction mixture at 37°C for a defined period.

-

Stop the reaction and measure the amount of released inorganic phosphate using the malachite green reagent.

-

Determine the concentration of this compound that causes 50% inhibition of the enzyme activity (IC₅₀) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Biological Activity and Mechanism of Action

The primary molecular target of this compound is the α-subunit of the Na+/K+-ATPase. Inhibition of this ion pump leads to a cascade of intracellular events with significant physiological consequences.

Na+/K+-ATPase Inhibition

This compound binds to a specific site on the extracellular face of the Na+/K+-ATPase, locking the enzyme in a conformation that prevents the transport of Na⁺ and K⁺ ions across the cell membrane. This disruption of the electrochemical gradient is the initial event in its mechanism of action.

Downstream Signaling Pathways

The binding of this compound to the Na+/K+-ATPase not only inhibits its pumping function but also activates a series of intracellular signaling pathways. This "signalosome" function of the Na+/K+-ATPase is crucial for the cytotoxic effects of bufadienolides.

Caption: this compound Signaling Pathway.

The inhibition of Na+/K+-ATPase by this compound activates Src kinase, which in turn transactivates the Epidermal Growth Factor Receptor (EGFR). This leads to the activation of Phospholipase C (PLC) and the subsequent production of inositol trisphosphate (IP₃), resulting in an increase in intracellular calcium concentration ([Ca²⁺]i). Concurrently, the inhibition of the ion pump leads to the generation of reactive oxygen species (ROS). The elevated levels of intracellular calcium and ROS are key triggers for the induction of apoptosis.

Quantitative Biological Data

While specific quantitative data for this compound is not extensively available in the public domain, the following table provides a template for the types of data that are crucial for its evaluation as a therapeutic candidate. Research is ongoing to populate these fields.

| Parameter | Cell Line/Enzyme | Value (IC₅₀/EC₅₀) |

| Cytotoxicity | e.g., A549 (Lung Carcinoma) | Data not available |

| e.g., MCF-7 (Breast Cancer) | Data not available | |

| e.g., HCT116 (Colon Cancer) | Data not available | |

| Na+/K+-ATPase Inhibition | e.g., Porcine Kidney | Data not available |

Conclusion and Future Directions

This compound, a bufadienolide from Kalanchoe lanceolata, demonstrates significant biological activity primarily through the inhibition of Na+/K+-ATPase and the subsequent activation of downstream signaling pathways leading to apoptosis. This technical guide has summarized the current understanding of its chemical properties and mechanism of action and has provided a framework for its experimental investigation.

Future research should focus on:

-

Developing and optimizing a standardized protocol for the high-yield isolation of this compound.

-

Conducting comprehensive spectroscopic analysis to create a complete and publicly available dataset of its ¹H and ¹³C NMR assignments.

-

Performing extensive in vitro and in vivo studies to determine its IC₅₀ values against a broad panel of cancer cell lines and to evaluate its therapeutic potential and toxicity profile in animal models.

The information presented herein provides a solid foundation for researchers and drug development professionals to advance the study of this compound as a promising natural product-derived therapeutic agent.

References

- 1. Cytotoxic activity of standardized extracts, a fraction, and individual secondary metabolites from fenugreek seeds against SKOV-3, HeLa and MOLT-4 cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cytotoxic Compounds from Alcyoniidae: An Overview of the Last 30 Years - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to Lanceotoxin A: Chemical Structure and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanceotoxin A, a potent bufadienolide isolated from Kalanchoe lanceolata, represents a significant area of interest in natural product chemistry and pharmacology. As a member of the cardiac glycoside family, it exhibits pronounced neurotoxic properties, contributing to the plant's toxicity profile. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its isolation and characterization, where available in the public domain, are presented alongside spectroscopic data. Furthermore, this document elucidates the potential mechanisms of action and signaling pathways associated with this class of compounds, offering valuable insights for researchers in toxicology, pharmacology, and drug discovery.

Chemical Structure and Physicochemical Properties

This compound is a complex steroid lactone with the molecular formula C₃₂H₄₄O₁₂ and a molecular weight of approximately 620.7 g/mol .[1] Its structure features a bufadienolide core, characterized by a six-membered lactone ring attached at the C-17 position of the steroid nucleus. The IUPAC name for this compound is [(3S,5S,8R,9S,10S,13R,14S,17R)-5-acetyloxy-10-formyl-14-hydroxy-13-methyl-17-(6-oxopyran-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (2R,3R,4S,5S)-2,3,4,5-tetrahydroxyhexanoate.[1]

Below is a summary of its key chemical identifiers and computed properties:

| Property | Value | Source |

| Molecular Formula | C₃₂H₄₄O₁₂ | PubChem[1] |

| Molecular Weight | 620.7 g/mol | PubChem[1] |

| IUPAC Name | [(3S,5S,8R,9S,10S,13R,14S,17R)-5-acetyloxy-10-formyl-14-hydroxy-13-methyl-17-(6-oxopyran-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (2R,3R,4S,5S)-2,3,4,5-tetrahydroxyhexanoate | PubChem[1] |

| CAS Number | 93771-82-5 | PubChem[1] |

| ChEBI ID | 6371 | PubChem[1] |

| SMILES | C--INVALID-LINK--O[C@H]1CC[C@@]2([C@H]3CC[C@@]4(--INVALID-LINK--OC(=O)C)O)C5=COC(=O)C=C5)C)C=O)O)O)O">C@@HO | PubChem[1] |

| InChI Key | IDZGCABQJKWSHL-GSMIIGJLSA-N | PubChem[1] |

| XLogP3 | 0.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 5 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 12 | PubChem[1] |

Isolation and Structural Elucidation

The initial isolation and structural characterization of this compound and the related compound Lanceotoxin B were reported by Anderson, Steyn, and van Heerden in 1984. These novel bufadienolides were extracted from the plant Kalanchoe lanceolata. The structural assignments were based on a detailed analysis of their high-field ¹H and ¹³C nuclear magnetic resonance (NMR) spectral data, in conjunction with correlations to known hellebrigenin derivatives.

Experimental Protocol for Isolation (General)

Spectroscopic Data

Publicly available databases provide access to the ¹³C NMR spectrum of this compound. The full ¹H NMR and mass spectrometry data from the original publication would be required for a complete structural confirmation.

Biological Activity and Mechanism of Action

This compound is classified as a neurotoxic bufadienolide. These compounds are known to cause a neurological syndrome in livestock known as "krimpsiekte," characterized by tremors and paralysis.[2] The biological activity of this compound is closely related to that of other cardiac glycosides.

Cytotoxicity

While specific cytotoxicity data for this compound is limited in the available literature, studies on the closely related Lanceotoxin B provide significant insights. Lanceotoxin B has demonstrated potent cytotoxic effects, particularly against neuronal cells.

| Cell Line | Compound | Exposure Time | EC₅₀ (µM) |

| Mouse Neuroblastoma (Neuro-2a) | Lanceotoxin B | 24-72 h | 4.4 - 5.5 |

| Rat Myocardial (H9c2) | Lanceotoxin B | 24 h | > 5 times that of 1α,2α-epoxyscillirosidine |

Data from Henn et al., 2019[3][4]

These findings support the classification of this group of compounds as neurotoxic, with a higher potency against nerve cells compared to cardiac muscle cells in vitro.[3][4]

Potential Signaling Pathways

The primary mechanism of action for cardiac glycosides, including bufadienolides, is the inhibition of the Na⁺/K⁺-ATPase pump.[4] This inhibition leads to an increase in intracellular sodium, which in turn affects the Na⁺/Ca²⁺ exchanger, resulting in an influx of calcium ions. The elevated intracellular calcium can trigger various downstream signaling pathways.[4]

For neurotoxic bufadienolides, it has been proposed that their neuromuscular dysfunction may also arise from binding to acetylcholine receptors.[2]

Conclusion and Future Directions

This compound is a structurally complex and biologically active natural product with significant neurotoxic potential. While its chemical structure has been elucidated, a comprehensive understanding of its pharmacological profile, including specific IC₅₀ values against a broader range of cell lines and detailed mechanisms of action, remains an area for further investigation. The potent cytotoxicity of the related Lanceotoxin B against neuroblastoma cells suggests that this compound may also hold potential as a lead compound in the development of novel therapeutics, provided its toxicity can be selectively targeted. Future research should focus on obtaining a more complete biological activity profile for this compound and exploring the specific signaling pathways it modulates to better understand its neurotoxic effects and therapeutic potential.

References

- 1. This compound | C32H44O12 | CID 441863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. In Vitro Cytotoxicity Induced by the Bufadienolides 1α,2α-Epoxyscillirosidine and Lanceotoxin B on Rat Myocardial and Mouse Neuroblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

Lanceotoxin A: A Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanceotoxin A, a bufadienolide isolated from Kalanchoe lanceolata, represents a class of potent cardioactive steroids with significant therapeutic and toxicological implications. This technical guide provides a comprehensive analysis of the core mechanism of action of this compound, focusing on its molecular targets, downstream signaling cascades, and physiological effects. Drawing upon available data for this compound and its closely related analogs, this document outlines the established inhibitory action on the Na+/K+-ATPase pump and explores the subsequent ionic and cellular consequences, including impacts on cellular viability and potential induction of programmed cell death. Detailed experimental methodologies and quantitative data from related compounds are presented to offer a robust framework for future research and drug development endeavors.

Core Mechanism of Action: Inhibition of Na+/K+-ATPase

The primary and most well-established mechanism of action for this compound, like other bufadienolides, is the specific inhibition of the Na+/K+-ATPase enzyme.[1] This enzyme, also known as the sodium-potassium pump, is an integral membrane protein essential for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the cell membrane.

The inhibition of Na+/K+-ATPase by this compound disrupts this crucial ionic balance, leading to a cascade of downstream effects that underpin both its therapeutic and toxic properties.

Signaling Pathway of Na+/K+-ATPase Inhibition

The binding of this compound to the α-subunit of the Na+/K+-ATPase initiates a series of events that culminate in altered cellular function.

Caption: Inhibition of Na+/K+-ATPase by this compound and subsequent ionic cascade.

Downstream Cellular Consequences

The elevation of intracellular calcium is a key secondary messenger that triggers a multitude of cellular responses.

Cardiotonic Effects

In cardiac myocytes, the increased intracellular Ca2+ concentration enhances the force of contraction, which is the basis of the cardiotonic effects observed with cardiac glycosides.

Cytotoxicity and Neurotoxicity

Sustained disruption of ion homeostasis can lead to cellular stress and, ultimately, cell death. For the closely related compound, Lanceotoxin B, neurotoxic effects have been observed, characterized by swelling of the Golgi complex and mitochondria.[2] This suggests that this compound may exert similar cytotoxic effects, particularly in neuronal cells.

Potential Anticancer Mechanisms: Apoptosis and Autophagy

While direct studies on this compound are limited, other bufadienolides have demonstrated anticancer activity through the induction of apoptosis and autophagy. It is plausible that this compound shares these properties.

Apoptosis Induction

The significant disruption of cellular homeostasis caused by Na+/K+-ATPase inhibition can trigger the intrinsic apoptotic pathway.

Caption: Postulated apoptotic pathway induced by this compound.

Autophagy Induction

Studies on Lanceotoxin B have shown an increase in autophagic vesicles in response to treatment. Autophagy is a cellular process of "self-eating" that can be a survival mechanism under stress but can also lead to cell death.

Caption: Potential involvement of this compound in the induction of autophagy.

Quantitative Data

| Compound | Cell Line | Assay | Parameter | Value | Reference |

| Lanceotoxin B | Neuro-2a (mouse neuroblastoma) | MTT Assay | EC50 (24h) | ~5.5 µM | [2] |

| Lanceotoxin B | Neuro-2a (mouse neuroblastoma) | MTT Assay | EC50 (48h) | ~4.4 µM | [2] |

| Lanceotoxin B | Neuro-2a (mouse neuroblastoma) | MTT Assay | EC50 (72h) | ~4.4 µM | [2] |

| Lanceotoxin B | H9c2 (rat myocardial) | MTT Assay | EC50 (24h) | > 200 µM | [2] |

| Lanceotoxin B | H9c2 (rat myocardial) | MTT Assay | EC50 (48h) | ~200 µM | [2] |

| Lanceotoxin B | H9c2 (rat myocardial) | MTT Assay | EC50 (72h) | < 200 µM | [2] |

Experimental Protocols

Detailed experimental protocols for studying the mechanism of action of bufadienolides like this compound are crucial for reproducible research. Below are outlines of key experimental procedures.

Na+/K+-ATPase Inhibition Assay

This assay is fundamental to confirming the primary molecular target of this compound.

Caption: Workflow for a Na+/K+-ATPase inhibition assay.

Methodology:

-

Enzyme Preparation: Isolate membrane fractions rich in Na+/K+-ATPase from a suitable source (e.g., porcine brain or kidney) or use a commercially available purified enzyme.

-

Incubation: Pre-incubate the enzyme preparation with a range of this compound concentrations in a buffer containing MgCl2, NaCl, and KCl at 37°C.

-

Reaction Initiation: Start the enzymatic reaction by adding a defined concentration of ATP.

-

Phosphate Detection: After a set incubation time, stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method such as the Malachite Green assay.

-

Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of this compound concentration to determine the IC50 value.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Methodology:

-

Cell Seeding: Seed cells (e.g., cancer cell lines or primary cells) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (typically 570 nm).

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the EC50 or IC50 value.

Apoptosis and Autophagy Assays

To investigate the induction of programmed cell death, a variety of assays can be employed:

-

Apoptosis:

-

Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.

-

Caspase Activity Assays: Measures the activity of key executioner caspases (e.g., caspase-3, -7) using colorimetric or fluorometric substrates.

-

Western Blotting: Detects the cleavage of PARP and the expression levels of Bcl-2 family proteins.

-

-

Autophagy:

-

LC3-II Conversion: Monitors the conversion of LC3-I to LC3-II by Western blotting, a hallmark of autophagosome formation.

-

Autophagy Flux Assays: Uses lysosomal inhibitors (e.g., bafilomycin A1) to measure the degradation of autophagic cargo.

-

Fluorescence Microscopy: Visualizes the formation of autophagosomes using fluorescently tagged LC3.

-

Conclusion and Future Directions

The primary mechanism of action of this compound is the inhibition of Na+/K+-ATPase, leading to a cascade of ionic and cellular events. While this mechanism is well-established for the bufadienolide class, further research is imperative to delineate the specific downstream signaling pathways activated by this compound, particularly in the context of its potential anticancer properties. Future studies should focus on:

-

Determining the specific IC50 value of this compound for Na+/K+-ATPase inhibition.

-

Quantifying the cytotoxic effects of this compound on a broad panel of cancer cell lines.

-

Elucidating the precise molecular pathways involved in this compound-induced apoptosis and autophagy.

-

Conducting in vivo studies to evaluate the therapeutic potential and toxicological profile of this compound.

A deeper understanding of the intricate mechanisms of this compound will be instrumental in harnessing its therapeutic potential while mitigating its toxicity, paving the way for the development of novel therapeutic agents.

References

An In-depth Technical Guide to Lanceotoxin A, B, and Their Homologs: Structure, Function, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanceotoxins, particularly Lanceotoxin A and B, represent a compelling class of bufadienolide cardiac glycosides isolated from Kalanchoe lanceolata.[1] These compounds exhibit significant biological activity, primarily through the inhibition of the Na+/K+-ATPase enzyme, a critical regulator of cellular ion homeostasis. This disruption triggers a cascade of downstream signaling events, culminating in cytotoxic and neurotoxic effects. This technical guide provides a comprehensive overview of the current knowledge on this compound, B, and related bufadienolides. It details their chemical structures, summarizes available quantitative bioactivity data, outlines key experimental protocols for their study, and visualizes the known signaling pathways they modulate. This document is intended to serve as a valuable resource for researchers investigating the therapeutic potential and toxicological profiles of these potent natural products.

Introduction to Lanceotoxins

Lanceotoxins belong to the bufadienolide family of C-24 steroids, characterized by a six-membered lactone ring at the C-17 position.[2][3] They are found in various species of the Kalanchoe plant genus, which have been used in traditional medicine.[2][3] The primary molecular target of Lanceotoxins and other cardiac glycosides is the α-subunit of the Na+/K+-ATPase, a ubiquitous transmembrane protein responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. Inhibition of this pump leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, leading to an influx of calcium and subsequent cellular responses.

Chemical Structures and Homologs

This compound and B are the most well-characterized members of this family, both isolated from Kalanchoe lanceolata.[1] Their complex steroidal structures are the basis for their biological activity.

This compound:

-

Chemical Formula: C₃₂H₄₄O₁₂[4]

-

IUPAC Name: [(3S,5S,8R,9S,10S,13R,14S,17R)-5-acetyloxy-10-formyl-14-hydroxy-13-methyl-17-(6-oxopyran-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (2R,3R,4S,5S)-2,3,4,5-tetrahydroxyhexanoate[4]

Lanceotoxin B:

-

Chemical Formula: C₃₂H₄₄O₁₁[5]

-

IUPAC Name: [(3S,5S,8R,9S,10S,13R,14S,17R)-10-formyl-14-hydroxy-13-methyl-17-(6-oxopyran-3-yl)-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-5-yl] acetate[5]

Other bufadienolides have been isolated from various Kalanchoe species, such as K. daigremontiana, and while not direct homologs of this compound, they share the core bufadienolide scaffold and exhibit similar biological activities, including cytotoxicity against cancer cell lines.[6][7]

Quantitative Biological Activity

| Compound | Assay Type | Cell Line/Organism | Value | Reference |

| Lanceotoxin B | Cytotoxicity (EC₅₀) | H9c2 (Rat Myocardial) | > 200 µM (at 24, 48, and 72h) | [2] |

| Lanceotoxin B | Cytotoxicity (EC₅₀) | Neuro-2a (Mouse Neuroblastoma) | 5.5 µM (24h), 4.4 µM (48h), 5.1 µM (72h) | [2] |

Signaling Pathways

The primary mechanism of action for Lanceotoxins is the inhibition of the Na+/K+-ATPase. This initial event triggers a series of downstream signaling cascades that can lead to various cellular outcomes, including apoptosis.

Caption: Lanceotoxin-induced signaling cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of Lanceotoxins.

Isolation and Purification of Lanceotoxins from Kalanchoe lanceolata

A general procedure for the isolation of bufadienolides from Kalanchoe species involves solvent extraction and chromatographic separation.

Caption: General workflow for Lanceotoxin isolation.

Methodology:

-

Plant Material Preparation: Fresh leaves of Kalanchoe lanceolata are collected, air-dried, and ground into a fine powder.

-

Extraction: The powdered plant material is macerated with a suitable solvent, typically 95% ethanol or methanol, at room temperature for an extended period (e.g., 72 hours) with occasional shaking. This process is often repeated multiple times to ensure complete extraction.

-

Concentration: The combined extracts are filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is then subjected to solvent-solvent partitioning. For example, it can be suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. The bufadienolides are typically enriched in the ethyl acetate fraction.

-

Chromatographic Separation: The enriched fraction is further purified using a combination of chromatographic techniques. This may include open column chromatography on silica gel, followed by size exclusion chromatography on Sephadex LH-20.

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain individual Lanceotoxins is achieved using preparative reverse-phase HPLC (e.g., on a C18 column) with a suitable mobile phase gradient (e.g., acetonitrile/water).

-

Structural Elucidation: The purity and structure of the isolated compounds are confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Methodology:

-

Cell Seeding: Plate cells (e.g., H9c2 or Neuro-2a) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the Lanceotoxin in the appropriate cell culture medium. Remove the overnight medium from the cells and replace it with the medium containing different concentrations of the toxin. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, and 72 hours).

-

MTT Addition: Following incubation, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the toxin concentration and determine the EC₅₀ value using non-linear regression analysis.

Na+/K+-ATPase Activity Assay

This assay measures the activity of the Na+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.

Methodology:

-

Membrane Preparation: Isolate crude membrane fractions from cells or tissues of interest by homogenization and differential centrifugation.

-

Reaction Setup: Prepare two sets of reaction mixtures. Both sets will contain a buffer (e.g., Tris-HCl), MgCl₂, KCl, and NaCl. One set will additionally contain a specific Na+/K+-ATPase inhibitor, such as ouabain, to determine the ouabain-insensitive ATPase activity.

-

Enzyme Reaction: Add the membrane preparation to the reaction mixtures and pre-incubate at 37°C. Initiate the reaction by adding ATP.

-

Reaction Termination: After a defined incubation period, stop the reaction by adding a solution that precipitates proteins, such as trichloroacetic acid (TCA).

-

Phosphate Quantification: Centrifuge the samples to pellet the precipitated protein and measure the amount of inorganic phosphate in the supernatant using a colorimetric method, such as the Fiske-Subbarow method.

-

Calculation of Activity: The Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity (without ouabain) and the ouabain-insensitive ATPase activity. The activity is typically expressed as µmol of Pi released per milligram of protein per hour.

Conclusion

This compound and B, along with other bufadienolides from Kalanchoe species, are potent bioactive compounds with a well-defined primary mechanism of action. Their ability to inhibit the Na+/K+-ATPase makes them interesting candidates for further investigation, particularly in the context of cancer research, due to the downstream signaling events that can lead to apoptosis. However, the limited availability of quantitative data for this compound and a detailed understanding of their specific downstream signaling pathways highlight areas for future research. The experimental protocols outlined in this guide provide a solid foundation for researchers to further explore the pharmacological and toxicological properties of these fascinating natural products. As with all cardiac glycosides, their narrow therapeutic index necessitates careful dose-response studies in any potential therapeutic application.

References

- 1. Chemical profiling and cytotoxicity assay of bufadienolides in toad venom and toad skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bufadienolides of Kalanchoe species: an overview of chemical structure, biological activity and prospects for pharmacological use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bufadienolides of Kalanchoe species: an overview of chemical structure, biological activity and prospects for pharmacological use - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C32H44O12 | CID 441863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Lanceotoxin B | C32H44O11 | CID 441864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Unveiling the Arsenal: A Literature Review of Bufadienolides from Kalanchoe Species

For Researchers, Scientists, and Drug Development Professionals

The genus Kalanchoe, a group of succulent plants known for their traditional medicinal uses, has garnered significant scientific attention for its rich content of bufadienolides. These C-24 steroid compounds, characterized by a six-membered lactone ring at the C-17 position, have demonstrated potent biological activities, particularly cytotoxic and cardiotoxic effects, making them a subject of intense research for potential therapeutic applications, especially in oncology. This technical guide provides a comprehensive review of the literature on bufadienolides from Kalanchoe species, focusing on their chemical diversity, quantitative distribution, and mechanisms of action.

Quantitative Analysis of Bufadienolides in Kalanchoe Species

The concentration and composition of bufadienolides can vary significantly between different Kalanchoe species and even within different parts of the same plant. This variation underscores the importance of precise quantitative analysis for standardization and potential drug development.

Table 1: Concentration of Bufadienolides in Various Kalanchoe Species and Plant Parts

| Kalanchoe Species | Plant Part | Bufadienolide(s) | Concentration | Reference |

| K. pinnata (from Brazil) | Leaves | Total Bufadienolides | 16.28 to 40.50 mg/100 g dry weight | [1] |

| K. pinnata (from Germany) | Leaves | Total Bufadienolides | 3.78 to 12.49 mg/100 g dry weight | [1] |

| K. daigremontiana | Stems | Total Bufadienolides | 65 µg/g dry weight | [1] |

| K. daigremontiana | Roots | Total Bufadienolides | 395 µg/g dry weight | [1] |

| K. daigremontiana | Leaves | Total Bufadienolides | Not detected | [1] |

| K. daigremontiana (Water Extract) | Aerial Parts | Bryophyllin A | High Amount | [2] |

| K. daigremontiana (Water Extract) | Aerial Parts | Daigremontianin | High Amount | [2] |

| K. daigremontiana (Water Extract) | Aerial Parts | Bersaldegenin-1,3,5-orthoacetate | High Amount | [2] |

| K. tubiflora | Stems | Bersaldegenin-1,3,5-orthoacetate | Predominant | [1] |

Cytotoxic Activity of Kalanchoe Extracts and Purified Bufadienolides

The cytotoxic properties of bufadienolides are a key area of investigation. Numerous studies have evaluated the efficacy of both crude extracts and isolated compounds against a variety of cancer cell lines.

Table 2: Cytotoxicity (IC50 Values) of Kalanchoe Extracts and Purified Bufadienolides on Cancer Cell Lines

| Species/Compound | Extract/Fraction | Cancer Cell Line | IC50 Value | Reference |

| K. blossfeldiana | Ethanol Extract | HeLa (Cervical) | 8.28 ± 0.29 µg/mL | [3] |

| K. blossfeldiana | Ethanol Extract | SKOV-3 (Ovarian) | 8.98 ± 0.1 µg/mL | [3] |

| K. blossfeldiana | Ethanol Extract | MCF-7 (Breast) | 53.27 ± 5.37 µg/mL | [3] |

| K. blossfeldiana | Ethanol Extract | A375 (Melanoma) | 52.08 ± 9.67 µg/mL | [3] |

| K. daigremontiana | Water Extract | HeLa (Cervical) | < 19 µg/mL | [3] |

| K. daigremontiana | Water Extract | SKOV-3 (Ovarian) | < 19 µg/mL | [3] |

| K. daigremontiana | Dichloromethane Fraction | HeLa, SKOV-3, MCF-7, A375 | ≤ 10 µg/mL | [4] |

| K. mortagei | Methanol Extract | HeLa (Cervical) | < 6.25 µg/mL | [5] |

| K. mortagei | Methanol Extract | U373 (Brain) | 55 µg/mL | [5] |

| K. tubiflora Glycosides (3-7) | Purified Compounds | A549 (Lung), Cal-27 (Oral), A2058 (Melanoma), HL-60 (Leukemia) | 0.01 µM to 10.66 µM | [6] |

| Bryophyllin A | Purified Compound | Raji (Burkitt's lymphoma) | 0.4 µM | [7] |

| Bryophyllin B | Purified Compound | KB (Nasopharyngeal) | < 80 ng/mL | [1] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research in this field. Below are summaries of key experimental protocols cited in the literature.

Extraction and Isolation of Bufadienolides

A common method for the isolation of bufadienolides from Kalanchoe species involves a multi-step process:

-

Extraction: Fresh or dried plant material (e.g., leaves, roots) is macerated with a solvent such as 95% ethanol or water.[3]

-

Fractionation: The crude extract is then subjected to fractionation using solvents of varying polarity, such as dichloromethane, to separate compounds based on their solubility.[4]

-

Chromatographic Purification: The fractions rich in bufadienolides are further purified using a combination of chromatographic techniques. This often includes:

-

Column Chromatography: Using stationary phases like reverse-phase C18 silica gel or Sephadex LH-20.

-

High-Performance Liquid Chromatography (HPLC): Particularly semi-preparative HPLC, is used for the final isolation of pure compounds.[8]

-

Structure Elucidation

The chemical structures of isolated bufadienolides are determined using a combination of spectroscopic and spectrometric techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for elucidating the complex stereochemistry of these molecules.[8]

-

Mass Spectrometry (MS): Techniques like High-Resolution Electrospray Ionization Time-of-Flight Mass Spectrometry (HR-ESI-TOF-MS) are used to determine the molecular formula of the compounds.[8]

-

UHPLC-QTOF-MS: Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry is a powerful tool for both identifying and quantifying known and novel bufadienolides in extracts.[2]

Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of Kalanchoe extracts and purified bufadienolides.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[9][10]

-

Treatment: The cells are then treated with various concentrations of the test substance (extract or purified bufadienolide) and incubated for a specific period (e.g., 24, 48, or 72 hours).[3][9]

-

MTT Addition: An MTT solution (typically 0.5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C.[10][11] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[12]

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570-590 nm.[10] The absorbance is directly proportional to the number of viable cells.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the concentration of the substance that causes a 50% reduction in cell viability, is calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The cytotoxic effects of Kalanchoe bufadienolides are primarily attributed to their ability to induce apoptosis, a form of programmed cell death.

Induction of Apoptosis

Several studies have indicated that bufadienolides from Kalanchoe trigger the intrinsic (mitochondrial) pathway of apoptosis. This process involves a cascade of molecular events.

Caption: Kalanchoe bufadienolide-induced intrinsic apoptosis pathway.

The proposed mechanism involves the bufadienolides causing mitochondrial dysfunction, leading to the release of cytochrome c into the cytoplasm. This, in turn, activates initiator caspases, such as caspase-9, which then activate effector caspases like caspase-3.[13] Activated caspase-3 is responsible for cleaving key cellular substrates, including poly(ADP-ribose) polymerase (PARP), ultimately leading to the characteristic morphological and biochemical changes of apoptosis.[13][14] Studies have shown that some bufadienolides can induce a caspase-dependent apoptotic pathway.[1][6]

Experimental Workflow for Investigating Apoptosis

A typical workflow to investigate the apoptotic effects of Kalanchoe bufadienolides is outlined below.

Caption: Experimental workflow for apoptosis studies.

This workflow combines cytotoxicity assessment with specific assays to confirm and characterize the apoptotic process, including flow cytometry for detecting apoptotic cells and western blotting to analyze the expression and cleavage of key apoptotic proteins.

Conclusion and Future Directions

The bufadienolides from Kalanchoe species represent a promising class of natural products with significant potential for the development of novel anticancer agents. Their potent cytotoxic activity against a range of cancer cell lines, coupled with an increasing understanding of their pro-apoptotic mechanisms, provides a strong rationale for further investigation.

Future research should focus on:

-

Comprehensive Profiling: Expanding the quantitative analysis of bufadienolides across a wider range of Kalanchoe species and geographical locations to identify high-yielding sources of specific bioactive compounds.

-

Mechanism of Action Studies: Delving deeper into the molecular signaling pathways affected by these compounds to identify specific protein targets and potential biomarkers for predicting treatment response.

-

In Vivo Studies: Conducting more extensive in vivo studies in animal models to evaluate the efficacy, toxicity, and pharmacokinetic profiles of promising bufadienolide candidates.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating bufadienolide analogs to optimize their anticancer activity and reduce their cardiotoxicity, a known side effect of this class of compounds.

The continued exploration of Kalanchoe bufadienolides holds great promise for the discovery and development of the next generation of cancer therapeutics.

References

- 1. Bufadienolides of Kalanchoe species: an overview of chemical structure, biological activity and prospects for pharmacological use - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biological activities of leaf extracts from selected Kalanchoe species and their relationship with bufadienolides content - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of Flavonoids and Bufadienolides and Cytotoxic Effects of Kalanchoe daigremontiana Extracts on Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. texaschildrens.org [texaschildrens.org]

- 10. researchhub.com [researchhub.com]

- 11. MTT assay overview | Abcam [abcam.com]

- 12. researchgate.net [researchgate.net]

- 13. Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by Vernodalin Isolated from Centratherum anthelminticum (L.) Seeds | PLOS One [journals.plos.org]

- 14. Activation and Caspase-mediated Inhibition of PARP: A Molecular Switch between Fibroblast Necrosis and Apoptosis in Death Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Early Studies of Steroid Lactones

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research on steroid lactones, focusing on the early discoveries, experimental methodologies, and initial biological characterizations of three key classes: the synthetic aldosterone antagonist spironolactone, the naturally occurring withanolides, and the cardiac glycosides known as cardenolides and bufadienolides. This document is intended to serve as a detailed resource, presenting quantitative data in structured tables, elucidating experimental protocols from seminal studies, and visualizing key pathways and workflows.

Spironolactone: A Synthetic Steroid Lactone

Spironolactone was discovered in 1957 and introduced for medical use in 1959.[1] It is a synthetic steroid that acts as a competitive antagonist of the mineralocorticoid receptor (MR), thereby blocking the effects of aldosterone.

Early Biological Activity and Quantitative Data

Early investigations into the biological activity of spironolactone focused on its ability to antagonize the sodium-retaining and potassium-excreting effects of mineralocorticoids, such as aldosterone. The primary assay used to quantify this activity was the Kagawa assay, which measures the reversal of the mineralocorticoid-induced sodium retention and potassium excretion in adrenalectomized rats.

| Compound | Assay | Species | Key Findings | Reference |

| Spironolactone | Kagawa Assay | Rat (adrenalectomized) | Effectively blocked the effects of aldosterone on urinary sodium and potassium excretion. Prorenoate was found to be 4.6 times more potent than spironolactone in this assay. | [2] |

| Spironolactone | Diuretic Activity | Rat (pregnant) | Showed effects on the excretion of water and solutes. | |

| Spironolactone | Blood Pressure | Human | In one study, doses of 12.5–50 mg/day resulted in a mean blood pressure decrease of 21±20 mm Hg / 10±14 mm Hg at 6 weeks. |

Experimental Protocols: Early Synthesis and Biological Assays

1.2.1. First Industrial Synthesis (Cella and co-workers, 1957-1959)

The initial industrial synthesis of spironolactone began with the steroid building block, ethisterone. The key steps involved the formation of a propionic acid side chain, which was then cyclized to form the spirocyclic lactone.

1.2.2. The Kagawa Assay for Aldosterone Antagonism (1957)

This assay was instrumental in the early evaluation of spironolactone.

-

Animal Model: Male albino rats, adrenalectomized to remove endogenous sources of mineralocorticoids.

-

Procedure:

-

The adrenalectomized rats were maintained on a sodium-deficient diet.

-

A mineralocorticoid (e.g., deoxycorticosterone acetate - DOCA) was administered to induce sodium retention and potassium excretion.

-

The test compound (spironolactone) was administered concomitantly with the mineralocorticoid.

-

Urine was collected over a specified period, and the concentrations of sodium and potassium were determined.

-

-

Endpoint: The ability of spironolactone to reverse the effects of the mineralocorticoid on the urinary Na+/K+ ratio was measured.

Mechanism of Action and Signaling Pathway

Spironolactone exerts its effects by competitively binding to the mineralocorticoid receptor in the cytoplasm of target cells, primarily in the distal tubules and collecting ducts of the kidney. This binding prevents the receptor from translocating to the nucleus and modulating gene expression, thereby inhibiting the synthesis of proteins that are involved in sodium and potassium transport.

Caption: Mechanism of action of spironolactone as an aldosterone antagonist.

Withanolides: Naturally Occurring Steroid Lactones

Withanolides are a group of at least 900 naturally occurring C28-steroidal lactones built on an ergostane framework.[3] They are primarily found in plants of the Solanaceae family, with Withania somnifera (Ashwagandha) being a prominent source. These compounds have been used in traditional Ayurvedic and Unani medicine for over 3,000 years.[3] The first member of this class, withaferin A, was isolated in 1965.[3]

Early Biological Activity and Quantitative Data

Early research on withanolides, particularly withaferin A, revealed a range of biological activities, most notably cytotoxic effects against cancer cells.

| Compound | Cell Line | Assay | IC50 Value | Reference |

| Withaferin A | Human endometrial cancer KLE cells | Cell Proliferation | 10 μM | [1] |

| Withaferin A | Cervical cancer (CaSKi) cells | Cell Proliferation | 0.45 ± 0.05 µM | [4] |

| Withaferin A-rich extract | Cervical cancer (HeLa and ME-180) cells | Cell Viability | 0.05–0.1% | [3] |

Experimental Protocols: Isolation of Withaferin A

The following is a generalized protocol based on early methods for the isolation of withaferin A from the leaves of Withania somnifera.

-

Extraction:

-

Dried and powdered leaves of Withania somnifera are extracted with a solvent mixture, typically an alcohol-water mixture (e.g., 80:20 methanol:water).

-

The extraction is performed at an elevated temperature (e.g., 70°C) with reflux for several hours and repeated multiple times.

-

-

Purification:

-

The combined extracts are concentrated under reduced pressure.

-

The concentrated extract is subjected to solvent-solvent partitioning (e.g., with petroleum ether) to remove non-polar impurities.

-

The resulting crude extract is then subjected to column chromatography over silica gel.

-

Elution is carried out with a gradient of solvents (e.g., chloroform-methanol mixtures) to separate the different withanolides.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing withaferin A are pooled and recrystallized to obtain the pure compound.

-

Experimental Workflow: Isolation of Withaferin A

Caption: Generalized workflow for the isolation of withaferin A.

Cardenolides and Bufadienolides: Cardiac Glycosides

Cardenolides and bufadienolides are two major classes of cardiac glycosides, which are naturally occurring steroid derivatives that exert profound effects on the heart. Cardenolides, such as digitoxin and digoxin from the foxglove plant (Digitalis purpurea), are characterized by a five-membered lactone ring, while bufadienolides, found in some plants and in the venom of toads of the Bufo genus, possess a six-membered lactone ring.

Early Biological Activity and Quantitative Data

The primary biological activity of cardiac glycosides is their positive inotropic effect (increased force of myocardial contraction). Early studies focused on quantifying this effect and their inherent toxicity.

| Compound | Assay | Species | Key Findings | Reference |

| Digitoxin | Inotropic effect on isolated heart | Guinea pig | Moderately enhanced post-rest contraction at 0.2 µM. | |

| Digitoxin glucuronide | Inotropic effect on isolated heart | Human | Positive inotropic effect began at 0.1 µM and was maximal at 1 µM. | |

| Ouabain | Inhibition of Na+/K+-ATPase | - | - | |

| Digitoxin | Toxicity | - | - | |

| Bufalin | Toxicity | - | - |

Experimental Protocols: Measurement of Inotropic Effect

The positive inotropic effect of cardenolides was often studied in isolated heart preparations.

-

Preparation:

-

The heart is excised from an animal (e.g., frog, guinea pig, rat) and mounted in an organ bath.

-

The heart is perfused with a physiological salt solution (e.g., Ringer's or Tyrode's solution) to maintain its viability.

-

-

Measurement:

-

The force of contraction is measured using a force transducer connected to the heart.

-

The heart is electrically stimulated at a constant frequency.

-

After a baseline period, the cardiac glycoside is added to the perfusion fluid.

-

-

Endpoint: The increase in the force of contraction is recorded and quantified.

Mechanism of Action and Signaling Pathway

The primary mechanism of action of cardiac glycosides is the inhibition of the Na+/K+-ATPase pump on the surface of cardiac muscle cells (myocytes). This inhibition leads to an increase in intracellular sodium, which in turn reduces the activity of the sodium-calcium exchanger, resulting in an accumulation of intracellular calcium. The increased intracellular calcium enhances the contractility of the heart muscle.

Caption: Mechanism of action of cardenolides on cardiac myocytes.

References

- 1. Evaluating anticancer properties of Withaferin A—a potent phytochemical - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 30 YEARS OF THE MINERALOCORTICOID RECEPTOR: Mineralocorticoid receptor antagonists: 60 years of research and development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Insights into the Anticancer Activity of Withaferin-A: The Inhibition of Survivin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Withaferin A: From Ancient Remedy to Potential Drug Candidate [mdpi.com]

Unveiling the Bioactivity of Lanceotoxins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanceotoxins represent a class of bufadienolide compounds with potential pharmacological significance. This technical guide consolidates the currently available biological activity data for this class of molecules. Due to a notable absence of published experimental data for Lanceotoxin A, this document will focus on the closely related analogue, Lanceotoxin B , to provide insights into the potential bioactivity of this compound family. The cytotoxic effects of Lanceotoxin B have been evaluated, and this guide presents the quantitative data, detailed experimental methodologies, and a visual representation of the experimental workflow. This information serves as a valuable resource for researchers investigating the therapeutic potential of lanceotoxins and other bufadienolides.

Introduction

Bufadienolides are a group of steroid hormones and their glycosides, primarily known for their cardiotonic and potential anticancer properties. These compounds are found in various plant and animal sources, including species of the Kalanchoe genus. While the broader family of bufadienolides has been the subject of numerous studies, specific data on individual compounds can be limited. This guide focuses on the lanceotoxin family, with a specific emphasis on the available data for Lanceotoxin B due to the current lack of published biological activity studies for this compound.

Quantitative Biological Activity of Lanceotoxin B

The primary biological activity reported for Lanceotoxin B is its in vitro cytotoxicity. A study investigated its effects on rat myocardial (H9c2) and mouse neuroblastoma (Neuro-2a) cell lines. The half-maximal effective concentration (EC50) values were determined and are summarized in the table below.

| Cell Line | Compound | Exposure Time | EC50 (µM) |

| Rat Myocardial (H9c2) | Lanceotoxin B | 24 h | > 50 |

| 48 h | > 50 | ||

| 72 h | > 50 | ||

| Mouse Neuroblastoma (Neuro-2a) | Lanceotoxin B | 24 h | 5.5 |

| 48 h | 4.8 | ||

| 72 h | 4.4 |

Table 1: In Vitro Cytotoxicity of Lanceotoxin B on H9c2 and Neuro-2a Cell Lines. Data extracted from a study comparing the cytotoxic effects of cumulative and non-cumulative bufadienolides.

Experimental Protocols

The following section details the methodology used to determine the cytotoxic activity of Lanceotoxin B.

Cell Culture and Maintenance

-

Cell Lines:

-

H9c2: Rat myocardial cells.

-

Neuro-2a: Mouse neuroblastoma cells.

-

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin/streptomycin, and 1% L-glutamine.

-

Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of Lanceotoxin B was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay.

-

Cell Seeding: Cells were seeded into 96-well microtiter plates at a density of 1 x 10^4 cells per well and allowed to attach overnight.

-

Compound Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of Lanceotoxin B. A solvent control (e.g., DMSO) was also included.

-

Incubation: The plates were incubated for 24, 48, and 72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for a further 4 hours.

-

Formazan Solubilization: The medium was then removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability was calculated relative to the solvent control. The EC50 values were determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualized Experimental Workflow

The following diagram illustrates the workflow of the MTT assay used to determine the cytotoxicity of Lanceotoxin B.

Workflow for the MTT cytotoxicity assay.

Signaling Pathways and Mechanism of Action (Hypothetical)

Due to the lack of specific studies on the mechanism of action for this compound or B, the signaling pathways remain unelucidated. However, based on the known mechanisms of other bufadienolides, it is plausible that lanceotoxins may exert their cytotoxic effects through the inhibition of the Na+/K+-ATPase pump. This inhibition can lead to an increase in intracellular calcium levels, which in turn can trigger various downstream signaling cascades, ultimately leading to apoptosis.

The following diagram presents a hypothetical signaling pathway for the cytotoxic action of lanceotoxins, based on the known mechanism of other bufadienolides.

Hypothetical signaling pathway for Lanceotoxin-induced cytotoxicity.

Conclusion and Future Directions

This technical guide provides a summary of the currently available biological activity data for the lanceotoxin family, focusing on the cytotoxic effects of Lanceotoxin B. The provided data and experimental protocols offer a foundation for researchers interested in this class of compounds. However, the significant lack of data for this compound highlights a clear need for further investigation.

Future research should prioritize:

-

The isolation and purification of this compound to enable biological testing.

-

A comprehensive evaluation of the cytotoxic activity of this compound against a broad panel of cancer cell lines.

-

Investigation into the antimicrobial and other potential biological activities of this compound.

-

Elucidation of the precise mechanism of action and the signaling pathways modulated by both this compound and B.

Such studies will be crucial in determining the therapeutic potential of these intriguing natural products.

Methodological & Application

Application Notes and Protocols for Lanceotoxins: A Focus on Lanceotoxin B

Introduction

Lanceotoxins belong to the bufadienolide class of cardiac glycosides, which are C-24 steroids with a doubly unsaturated six-membered lactone ring. These compounds are known for their potential cardiotonic and cytotoxic activities. While the specific biological profile of Lanceotoxin A remains to be elucidated, studies on the related compound, Lanceotoxin B, have highlighted its cytotoxic effects, particularly its neurotoxic potential. This document summarizes the available quantitative data for Lanceotoxin B and provides detailed protocols for in vitro cytotoxicity assessment and ultrastructural analysis, which can serve as a starting point for the investigation of this compound.

Quantitative Data Summary

The cytotoxic effects of Lanceotoxin B have been evaluated in vitro on different cell lines. The following table summarizes the half-maximal effective concentration (EC50) values obtained from MTT assays.

Table 1: In Vitro Cytotoxicity of Lanceotoxin B

| Cell Line | Exposure Time (hours) | EC50 (µM) | Reference |

| Neuro-2a (Mouse Neuroblastoma) | 24 | ~5.5 | [1][2] |

| 48 | ~4.8 | [1][2] | |

| 72 | ~4.4 | [1][2] | |

| H9c2 (Rat Myocardial) | 24 | >10 | [2] |

Data presented is for Lanceotoxin B.

Experimental Protocols

The following are detailed protocols for key experiments that have been used to characterize the in vitro effects of Lanceotoxin B. These methods are fundamental for assessing the cytotoxic potential of novel compounds like this compound.

In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is for determining the cytotoxic effects of a compound on cultured cell lines by measuring mitochondrial activity.

Materials:

-

Lanceotoxin B (or this compound)

-

Target cell lines (e.g., Neuro-2a, H9c2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of Lanceotoxin in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a no-cell control.

-

Incubation: Incubate the plates for the desired exposure times (e.g., 24, 48, 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value using a suitable software (e.g., GraphPad Prism).[2]

Ultrastructural Analysis by Transmission Electron Microscopy (TEM)

This protocol is for examining the morphological changes in cells at the ultrastructural level following treatment with a compound.

Materials:

-

Lanceotoxin B (or this compound)

-

Target cell lines

-

Complete cell culture medium

-

Glutaraldehyde solution (2.5% in 0.1 M phosphate buffer)

-

Osmium tetroxide (1%)

-

Ethanol series (for dehydration)

-

Propylene oxide

-

Epoxy resin

-

Uranyl acetate

-

Lead citrate

-

Transmission Electron Microscope

Protocol:

-

Cell Treatment: Culture cells in appropriate flasks and treat with the desired concentration of Lanceotoxin for a specific duration.

-

Fixation: Harvest the cells and fix them with 2.5% glutaraldehyde for 2 hours at 4°C.

-

Post-fixation: Wash the cells with phosphate buffer and post-fix with 1% osmium tetroxide for 1 hour.

-

Dehydration: Dehydrate the samples through a graded series of ethanol concentrations (e.g., 50%, 70%, 90%, 100%).

-

Infiltration and Embedding: Infiltrate the samples with propylene oxide and then embed in epoxy resin.

-

Sectioning: Cut ultra-thin sections (70-90 nm) using an ultramicrotome.

-

Staining: Stain the sections with uranyl acetate and lead citrate.

-

Imaging: Examine the sections under a transmission electron microscope and capture images of the cellular ultrastructure.[1][2]

Visualizations

The following diagrams illustrate the experimental workflow for cytotoxicity testing and the observed cellular effects of Lanceotoxin B, which could be anticipated for similar compounds.

Caption: Workflow for In Vitro Cytotoxicity (MTT) Assay.

Caption: Observed Cellular Effects of Lanceotoxin B in Neuro-2a Cells.[1][2]

Mechanism of Action (Hypothesized for Lanceotoxins)

Based on the effects of Lanceotoxin B and the known mechanisms of other bufadienolides, the following signaling pathways may be relevant for the cytotoxic action of Lanceotoxins. Further research is required to confirm these pathways for both this compound and B.

Caption: Hypothesized Signaling Pathway for Lanceotoxin-Induced Cytotoxicity.

Conclusion and Future Directions

The experimental protocols and data presented for Lanceotoxin B provide a valuable foundation for initiating research on this compound. It is crucial to perform dose-response studies and detailed morphological analyses to characterize the specific biological activities of this compound. Future studies should focus on elucidating its molecular targets and signaling pathways to understand its mechanism of action and potential therapeutic applications. Researchers are encouraged to adapt and optimize the provided protocols for their specific experimental needs.

References

Application Notes and Protocols for In Vitro Cytotoxicity Studies of Lanceotoxin A

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting in vitro cytotoxicity studies on Lanceotoxin A, a bufadienolide isolated from Kalanchoe lanceolata. The information compiled herein is intended to assist in the design and execution of experiments to evaluate the cytotoxic potential of this compound against various cell lines.

Introduction to this compound

This compound is a steroid lactone belonging to the bufadienolide class of compounds.[1] Bufadienolides are known for their cardiotonic and potential anticancer properties.[2] The primary mechanism of action for many bufadienolides involves the inhibition of the Na+/K+-ATPase pump, a critical enzyme for maintaining cellular ion gradients.[3] This inhibition leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, resulting in elevated intracellular calcium levels and subsequent cellular responses, including apoptosis. While specific quantitative cytotoxic data for this compound is limited in publicly available literature, studies on related compounds, such as Lanceotoxin B, provide valuable insights into its potential cytotoxic effects.

Data Presentation: Cytotoxicity of Related Bufadienolides